5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide
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Overview
Description
5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a sulfonamide group, an isothiazolidinone ring, and various functional groups that contribute to its reactivity and utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide typically involves multiple steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
N-Methylation and N-Phenylation: The N-methyl and N-phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen
Properties
Molecular Formula |
C17H18N2O6S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-methoxy-N-methyl-N-phenyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O6S2/c1-18(13-6-4-3-5-7-13)27(23,24)16-12-14(8-9-15(16)25-2)19-17(20)10-11-26(19,21)22/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
CLLLZDAINXOCGO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Origin of Product |
United States |
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